N-benzylpiperidine-4-carboxamide hydrochloride chemical properties
N-benzylpiperidine-4-carboxamide hydrochloride chemical properties
An In-depth Technical Guide to the Chemical Properties of N-benzylpiperidine-4-carboxamide Hydrochloride
Introduction
N-benzylpiperidine-4-carboxamide hydrochloride is a substituted piperidine derivative of significant interest in medicinal chemistry and pharmaceutical development. As a chemical entity, it belongs to a class of compounds, 4-benzylpiperidine carboxamides, which have been explored for their potential as neuropharmacological agents, including as serotonin-norepinephrine reuptake inhibitors (SNRIs) and triple reuptake inhibitors (TRIs).[1][2] Its structural backbone is also a critical component in the synthesis of more complex molecules. For instance, the closely related precursor, N-benzylpiperidine-4-carboxaldehyde, serves as a key intermediate in the multi-step synthesis of Donepezil, a cholinesterase inhibitor used in the management of Alzheimer's disease.[3][4][5]
This guide provides a comprehensive overview of the core chemical properties of N-benzylpiperidine-4-carboxamide hydrochloride, designed for researchers, scientists, and drug development professionals. We will delve into its structure, physicochemical characteristics, synthesis, analytical characterization, reactivity, and safety protocols, providing a foundational understanding for its application in a laboratory and developmental setting.
Chemical Structure and Identifiers
The molecular architecture of N-benzylpiperidine-4-carboxamide hydrochloride consists of a piperidine ring N-substituted with a benzyl group and C4-substituted with a carboxamide moiety. The hydrochloride salt form enhances its stability and solubility in aqueous media.
Molecular Structure
Caption: Chemical structure of N-benzylpiperidine-4-carboxamide Hydrochloride.
Key Identifiers
| Identifier | Value | Source |
| IUPAC Name | N-benzylpiperidine-4-carboxamide;hydrochloride | [6] |
| CAS Number | 101264-48-6 | [6][7] |
| Molecular Formula | C₁₃H₁₉ClN₂O | [6][7] |
| Molecular Weight | 254.75 g/mol | [6] |
| Parent Compound | N-benzylpiperidine-4-carboxamide (PubChem CID: 3868064) | [6] |
| Synonyms | N-BENZYL-4-PIPERIDINECARBOXAMIDE HYDROCHLORIDE, N-Benzylpiperidine-4-carboxamide HCl | [6] |
Physicochemical Properties
Experimental physicochemical data for N-benzylpiperidine-4-carboxamide hydrochloride is not extensively published. The table below summarizes computed properties from reliable databases and notes experimental data for closely related precursors where applicable.
| Property | Value | Notes | Source |
| Monoisotopic Mass | 254.1185909 Da | Computed | [6] |
| Physical State | Solid (Predicted) | Based on hydrochloride salt form | - |
| XlogP | 1.1 | Computed (for free base) | [8] |
| Hydrogen Bond Donors | 2 | Computed (for free base cation) | [6] |
| Hydrogen Bond Acceptors | 1 | Computed (for free base) | [6] |
| Melting Point | 172 °C / 341.6 °F | For related compound: Methyl 1-benzyl-4-oxo-3-piperidine-carboxylate hydrochloride | [9] |
| Boiling Point | 299.5 ± 33.0 °C at 760 mmHg | For related compound: N-Benzylpiperidine-4-carboxaldehyde | [3] |
| Solubility | Soluble in organic solvents (e.g., ethanol, acetone); insoluble in water. | For related compound: N-Benzylpiperidine-4-carboxaldehyde. The hydrochloride salt is expected to have higher aqueous solubility. | [10] |
| Stability | Stable under normal conditions. May be hygroscopic or air sensitive. | Inferred from SDS of similar structures | [9][11] |
Synthesis and Purification
The synthesis of N-benzylpiperidine-4-carboxamide hydrochloride can be achieved through a multi-step process, often starting from 4-piperidinecarboxylic acid or its ester derivatives. The following workflow is based on established synthetic routes for similar compounds.[4]
Caption: General synthetic workflow for N-benzylpiperidine-4-carboxamide HCl.
Detailed Experimental Protocol
Causality: This protocol follows a logical progression from a commercially available starting material. The esterification protects the carboxylic acid while the subsequent N-alkylation introduces the benzyl group. Hydrolysis is necessary to deprotect the acid for the final amidation step. The final salt formation with HCl is a standard procedure to produce a stable, crystalline solid that is easier to handle and purify than the free base oil.
-
Step 1: Esterification of 4-Piperidinecarboxylic Acid.
-
Suspend 4-piperidinecarboxylic acid in methanol.
-
Cool the mixture in an ice bath and bubble dry HCl gas through it, or add acetyl chloride dropwise.
-
Reflux the mixture for 4-12 hours until TLC indicates the consumption of the starting material.
-
Remove the solvent under reduced pressure to yield methyl 4-piperidinecarboxylate hydrochloride.
-
-
Step 2: N-Alkylation.
-
Dissolve the product from Step 1 in a suitable solvent like methanol.
-
Add a base, such as triethylamine, to neutralize the hydrochloride and free the secondary amine.
-
Add benzyl bromide dropwise and reflux the mixture for 4-12 hours.[4]
-
After the reaction is complete, concentrate the mixture, add water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to obtain methyl N-benzyl-4-piperidinecarboxylate, often as an oil.[4]
-
-
Step 3: Saponification (Hydrolysis).
-
Dissolve the ester from Step 2 in methanol and add an aqueous solution of sodium hydroxide (e.g., 10% NaOH).[4]
-
Reflux the mixture for 2-4 hours.
-
Evaporate the methanol and adjust the pH of the remaining aqueous solution to ~6 with concentrated HCl, which will precipitate the N-benzyl-4-piperidinecarboxylic acid as a solid.
-
Filter and dry the solid product.
-
-
Step 4: Amidation.
-
Convert the carboxylic acid from Step 3 to an acid chloride by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent (e.g., dichloromethane) at 0 °C.
-
Carefully bubble ammonia gas through the solution or add a solution of ammonium hydroxide to form the primary amide.
-
Work up the reaction by washing with water and evaporating the solvent to yield the crude N-benzylpiperidine-4-carboxamide free base.
-
-
Step 5: Hydrochloride Salt Formation.
-
Dissolve the crude amide base from Step 4 in a suitable solvent like isopropanol or diethyl ether.
-
Slowly add a solution of HCl in the same solvent (or bubble dry HCl gas) until the solution is acidic.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield the final product.
-
Purification
The final product, N-benzylpiperidine-4-carboxamide hydrochloride, is a solid and can be purified by recrystallization from a suitable solvent system, such as ethanol/ether or isopropanol. Purity should be assessed using techniques like HPLC, melting point analysis, and NMR spectroscopy.
Spectral and Analytical Characterization
Self-Validation: A combination of spectroscopic and chromatographic methods provides a self-validating system for confirming the identity and purity of the synthesized compound. Each technique offers orthogonal information, ensuring a high degree of confidence in the final characterization.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (typically a multiplet around 7.3-7.4 ppm), a singlet for the benzylic CH₂ protons (~3.5 ppm), and a series of multiplets for the piperidine ring protons. The amide NH₂ protons will appear as a broad singlet.
-
¹³C NMR Spectroscopy : The carbon spectrum will show distinct signals for the amide carbonyl carbon (~175 ppm), aromatic carbons (127-140 ppm), the benzylic CH₂ carbon (~63 ppm), and the aliphatic carbons of the piperidine ring.
-
Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectrometry should show a prominent molecular ion peak [M+H]⁺ corresponding to the free base (C₁₃H₁₈N₂O) at m/z 219.15.[12] Predicted collision cross-section (CCS) values can further aid in structural confirmation.[12]
-
Infrared (IR) Spectroscopy : The IR spectrum will display characteristic absorption bands. Key expected peaks include: a strong C=O stretch for the amide around 1650 cm⁻¹, N-H stretching bands for the primary amide around 3300-3100 cm⁻¹, C-H stretches for the aromatic and aliphatic groups, and a broad N-H stretch for the piperidinium hydrochloride salt.
-
High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC is a standard method to assess the purity of the final compound. A typical mobile phase might consist of a gradient of acetonitrile and water with a modifier like trifluoroacetic acid (TFA). Purity is determined by the peak area percentage of the main component.
Reactivity and Stability
-
Functional Group Reactivity : The molecule possesses three key functional groups: a tertiary amine (as a hydrochloride salt), a primary amide, and an aromatic benzyl ring.
-
The amide is relatively stable but can be hydrolyzed to the corresponding carboxylic acid under strong acidic or basic conditions with heating.
-
The piperidinium hydrochloride is acidic and will react with bases to liberate the free tertiary amine. The free amine is nucleophilic and can react with electrophiles.
-
The benzyl group can undergo catalytic hydrogenolysis to cleave the C-N bond, removing the benzyl protecting group to yield piperidine-4-carboxamide. The aromatic ring is generally unreactive except under harsh electrophilic aromatic substitution conditions.
-
-
Stability and Storage : The hydrochloride salt is generally more stable and less volatile than its free base counterpart. It should be stored in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[9] Some similar compounds are noted to be hygroscopic or air-sensitive, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[9][11]
Safety and Handling
Trustworthiness: The safety protocols outlined are derived from aggregated GHS data and SDS information for structurally related compounds. Following these guidelines establishes a self-validating system of safe laboratory practice when handling this or similar chemical entities.
GHS Hazard Classification
Aggregated GHS information indicates the following hazards[6]:
-
H315 : Causes skin irritation.
-
H319 : Causes serious eye irritation.
-
H335 : May cause respiratory irritation.
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment :
-
Handling Practices : Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling. Keep away from incompatible materials such as strong oxidizing agents.[9]
Applications in Research and Development
N-benzylpiperidine-4-carboxamide hydrochloride is primarily valuable as a building block in organic synthesis and medicinal chemistry.
-
Pharmaceutical Intermediate : Its core structure is a key pharmacophore. The related aldehyde is a direct precursor in the synthesis of Donepezil.[3][5] This compound serves as a readily available starting material or intermediate for synthesizing analogs and derivatives for drug discovery programs.
-
Scaffold for CNS Drug Discovery : The broader class of 4-benzylpiperidine carboxamides has been systematically studied to understand the structure-activity relationship (SAR) for inhibiting serotonin, norepinephrine, and dopamine transporters.[1][2] This specific molecule can be used as a reference compound or starting point for developing novel central nervous system (CNS) agents.
Conclusion
N-benzylpiperidine-4-carboxamide hydrochloride is a well-defined chemical entity with established synthetic pathways and clear safety considerations. Its significance lies in its utility as a versatile intermediate for constructing complex pharmaceutical agents and as a molecular scaffold for exploring treatments for neurological disorders. A thorough understanding of its chemical properties, reactivity, and handling requirements—as detailed in this guide—is essential for its effective and safe application in research and development.
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